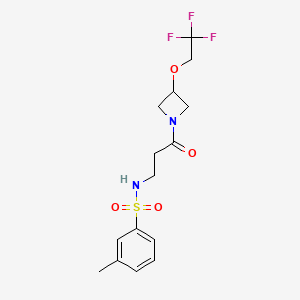

3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the benzenesulfonamide moiety, which is a common feature in many pharmacologically active compounds. The azetidinyl and trifluoroethoxy groups suggest potential for interaction with various biological targets, possibly including enzymes like carbonic anhydrases, which are known to be inhibited by sulfonamide-containing compounds .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting from substituted benzaldehydes or benzil and often includes the formation of intermediates such as azetidin-2-ones or pyrazoles . For instance, the synthesis of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones as building blocks for further chemical transformations is an example of the synthetic strategies employed in creating such complex molecules . These synthetic routes are designed to introduce various functional groups that confer the desired biological activity and physicochemical properties to the final product.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is critical in determining their biological activity. X-ray crystallographic analysis is often used to unambiguously confirm the structure of synthesized compounds, as seen in the study of 4,4'-disubstituted N–(2-hydroxypropyl)azetidin-2-one . The stereochemistry and the presence of specific substituents, such as the trifluoroethoxy group, can significantly influence the interaction of these molecules with their biological targets .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including reactions with nucleophiles, intramolecular cyclizations, and transformations into different heterocyclic structures . These reactions are often leveraged to create a diverse array of compounds with potential biological activities. For example, the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into different CF3-containing structures demonstrates the versatility of these molecules as precursors in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of substituents like the trifluoroethoxy group can affect these properties, potentially improving the pharmacokinetic behavior of the compounds . The presence of chiral centers can also impact the biological activity, as the absolute stereochemistry can be crucial for the interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Science

- Ring-Expansion Reactions : The study by Suraj & K. Swamy (2022) explores transition metal-free reactions involving N-oxiranylmethyl benzenesulfonamide derivatives, yielding functionalized azetidines and other motifs. This indicates the potential for creating diverse organic compounds with significant applications in synthesis and material science (Suraj & Swamy, 2022).

Medicinal Chemistry and Pharmacology

- Anticancer and Antiviral Properties : The synthesis and evaluation of celecoxib derivatives, including those related to benzenesulfonamide, have shown promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the compound's relevance in developing new therapeutic agents (Ş. Küçükgüzel et al., 2013).

- Antioxidant and Enzyme Inhibition : Compounds incorporating benzenesulfonamide and triazine motifs have shown antioxidant properties and inhibition of enzymes like acetylcholinesterase and tyrosinase, suggesting potential for treating neurodegenerative diseases and pigmentation disorders (Nabih Lolak et al., 2020).

UV Protection and Antimicrobial Applications

- Cotton Fabric Treatment : The use of thiazole azodyes containing sulfonamide moieties for dyeing cotton fabrics indicates potential for enhancing UV protection and antibacterial properties of textiles, suggesting applications in functional clothing and material treatment (H. Mohamed et al., 2020).

Eigenschaften

IUPAC Name |

3-methyl-N-[3-oxo-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4S/c1-11-3-2-4-13(7-11)25(22,23)19-6-5-14(21)20-8-12(9-20)24-10-15(16,17)18/h2-4,7,12,19H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJORJUHTBXWAJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(3-oxo-3-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride](/img/structure/B2502999.png)

![N-cyclopropyl-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2503013.png)